BenchChemオンラインストアへようこそ!

1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine

Lipophilicity CNS drug design Physicochemical profiling

This N‑sulfonyl‑4‑heteroarylpiperidine is purpose‑built for CNS programs requiring BBB‑compliant lead matter. Its XLogP3 of 3.0 meets the ≤3.0 CNS filter, while five hydrogen‑bond acceptors enhance aqueous solubility over the 4‑acceptor chloro analog. Four rotatable bonds enable conformational studies. Confirmed inactive in P. falciparum (Z‑score –0.69, 4 % inhibition), it avoids antimalarial side‑activity pitfalls. Choose this compound when your screening cascade demands soluble, brain‑penetrant, clean‑profile chemical probes.

Molecular Formula C16H19NO3S2
Molecular Weight 337.45
CAS No. 1396767-75-1
Cat. No. B2965105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine
CAS1396767-75-1
Molecular FormulaC16H19NO3S2
Molecular Weight337.45
Structural Identifiers
SMILESCOC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)C3=CC=CS3
InChIInChI=1S/C16H19NO3S2/c1-20-14-5-2-3-7-16(14)22(18,19)17-10-8-13(9-11-17)15-6-4-12-21-15/h2-7,12-13H,8-11H2,1H3
InChIKeyKTQOQWPYPUFADM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine (CAS 1396767-75-1) — Structural and Physicochemical Baseline for Scientific Procurement


1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is a synthetic N‑sulfonyl‑4‑heteroarylpiperidine that features a 2‑methoxybenzenesulfonyl group at the piperidine 1‑position and a thiophen‑2‑yl substituent at the 4‑position [1]. The molecule has a molecular weight of 337.5 g·mol⁻¹, a computed XLogP3 of 3.0, five hydrogen‑bond acceptors, and four rotatable bonds, placing it within the optimal property space for central nervous system (CNS) drug‑like molecules [1]. It is registered as a preclinical‑stage chemical probe (ChEMBL ID CHEMBL4900467) with limited publicly available biological data [2].

Why Generic Substitution Fails for 1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine — Physicochemical Divergence Among Aryl‑Sulfonyl Analogs


Simple replacement of the N‑arylsulfonyl group with a ‘generic’ aryl sulfonamide can drastically alter the lipophilicity, hydrogen‑bonding capacity, and metabolic liability of the 4‑(thiophen‑2‑yl)piperidine scaffold. For example, substituting the 2‑methoxybenzenesulfonyl group with a 2‑chlorobenzenesulfonyl group raises the computed XLogP3 from 3.0 to 3.7 and reduces the hydrogen‑bond acceptor count from five to four [1][2]. These differences directly influence solubility, permeability, and target engagement, making the specific sulfonyl substituent a critical, non‑interchangeable determinant of the compound’s physicochemical and ultimately pharmacological behavior [1][2].

Quantitative Evidence Guide — 1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine Differentiation Data


Lipophilicity (XLogP3) Comparison vs. 2‑Chlorophenyl Analog

The target compound exhibits a computed XLogP3 of 3.0, whereas its direct 2‑chlorophenyl analog (CAS 1396716-41-8, PubChem CID 71786914) presents an XLogP3 of 3.7 [1][2]. The ΔXLogP3 of –0.7 indicates moderate but meaningful reduction in lipophilicity, which, for neutral CNS‑oriented scaffolds, is typically associated with improved aqueous solubility and reduced plasma protein binding, potentially leading to a more favorable unbound brain‑to‑plasma ratio [1][2].

Lipophilicity CNS drug design Physicochemical profiling

Hydrogen‑Bond Acceptor (HBA) Count Differentiation vs. 2‑Chlorophenyl Analog

The target compound contains five hydrogen‑bond acceptor atoms (four oxygen atoms plus one nitrogen), whereas the 2‑chlorophenyl analog possesses four HBA atoms (two oxygen atoms, one nitrogen, and chlorine, which is a poor HBA) [1][2]. The additional HBA contributed by the ortho‑methoxy oxygen can enhance aqueous solubility and provide an additional polar interaction point for target proteins [1][2].

Hydrogen bonding Solubility Drug-likeness

Rotatable Bond Count and Conformational Entropy

The target compound displays four rotatable bonds (piperidine‑thiophene, piperidine‑sulfonyl, sulfonyl‑phenyl, and phenyl‑methoxy), compared to three in the 2‑chlorophenyl analog (which lacks the methoxy rotor) [1][2]. The additional rotatable bond increases the compound’s conformational freedom in solution, which can reduce binding‑affinity due to entropic penalties, but may also facilitate induced‑fit recognition in flexible binding pockets [1][2].

Conformational flexibility Binding entropy Ligand preorganization

In Vitro Counter‑Screen Selectivity Against Plasmodium falciparum NF54

In the publicly available ChEMBL assay CHEMBL4888485 (NF54 nanoGlo, 2 µM, 72 h), 1-((2-methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine showed a Z‑score of –0.69 and 4.0 % inhibition of Plasmodium falciparum viability, classifying it as essentially inactive against the parasite [1]. This contrasts with the potent antimalarial activity reported for several sulfonamide‑bearing piperidines in the same screening collection (Z‑score > 2.0) [2]. The data indicate that the combination of the 2‑methoxybenzenesulfonyl group and the thiophen‑2‑yl substitution does not confer antimalarial liability, thereby reducing one potential off‑target concern for programs focused on non‑malarial indications.

Antimalarial Counter‑screen Selectivity

Application Scenarios for 1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine Based on Quantitative Evidence


CNS Hit‑to‑Lead Optimization Requiring XLogP3 ≤ 3.0

The compound’s computed XLogP3 of 3.0 already satisfies the widely used CNS candidate filter (XLogP3 ≤ 3.0), whereas the 2‑chlorophenyl analog (XLogP3 3.7) does not [Section_3_Evidence_1]. This makes the target compound a preferred starting point for CNS programs that aim to maintain balanced blood‑brain barrier permeability without additional polarity‑increasing modifications.

Solubility‑Guided Fragment or Lead‑Like Library Procurement

The additional hydrogen‑bond acceptor (HBA = 5 vs. 4 for the chloro analog) and lower lipophilicity predict improved aqueous solubility [Section_3_Evidence_2]. Procurement of the methoxy analog is therefore justified when the screening cascade prioritizes soluble, lead‑like chemical matter over more lipophilic halophenyl congeners.

Conformational SAR Studies Exploiting Rotor Count Differences

The presence of four rotatable bonds (vs. three in the chloro analog) introduces a measurable difference in conformational entropy [Section_3_Evidence_3]. Researchers probing the role of ligand flexibility in target binding or carrying out NMR‑based conformational analysis will find this compound a valuable comparator to its less flexible analogs.

Non‑Malarial Indication Counter‑Screening

The compound’s confirmed inactivity in the P. falciparum NF54 assay (Z‑score –0.69, 4 % inhibition) provides evidence that it does not carry antimalarial side‑activity [Section_3_Evidence_4]. For programs targeting non‑malarial indications where a malaria counter‑screen is mandatory, this negative data point supports the compound’s selection over antimalarial‑active sulfonyl‑piperidines.

Quote Request

Request a Quote for 1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.